2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide
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Overview
Description
2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide is a complex organic compound that features a unique combination of aromatic rings, nitrile, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the benzo[d][1,3]dioxole and phenyl groups. The nitrile group is then introduced through a cyanation reaction. The final step involves the formation of the thioamide linkage under specific conditions, such as the use of thionyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzo[d][1,3]dioxole substituted organo selenium compounds .
Uniqueness
2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21N3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C28H21N3O3S/c1-18(27(32)30-21-10-6-3-7-11-21)35-28-23(16-29)22(15-24(31-28)19-8-4-2-5-9-19)20-12-13-25-26(14-20)34-17-33-25/h2-15,18H,17H2,1H3,(H,30,32) |
InChI Key |
CRHRQMSNQQFIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
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